

The Discovery and Development of MK-3402: A Novel Metallo- β -Lactamase Inhibitor

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B15563756

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Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of β -lactamase enzymes, which inactivate a broad range of β -lactam antibiotics. Among these, metallo- β -lactamases (MBLs) are of particular concern as they can hydrolyze even the most potent carbapenems and are not inhibited by existing clinical β -lactamase inhibitors. In response to this urgent medical need, Merck has developed **MK-3402**, a novel investigational metallo- β -lactamase inhibitor designed to be co-administered with β -lactam antibiotics to restore their efficacy against MBL-producing bacteria.

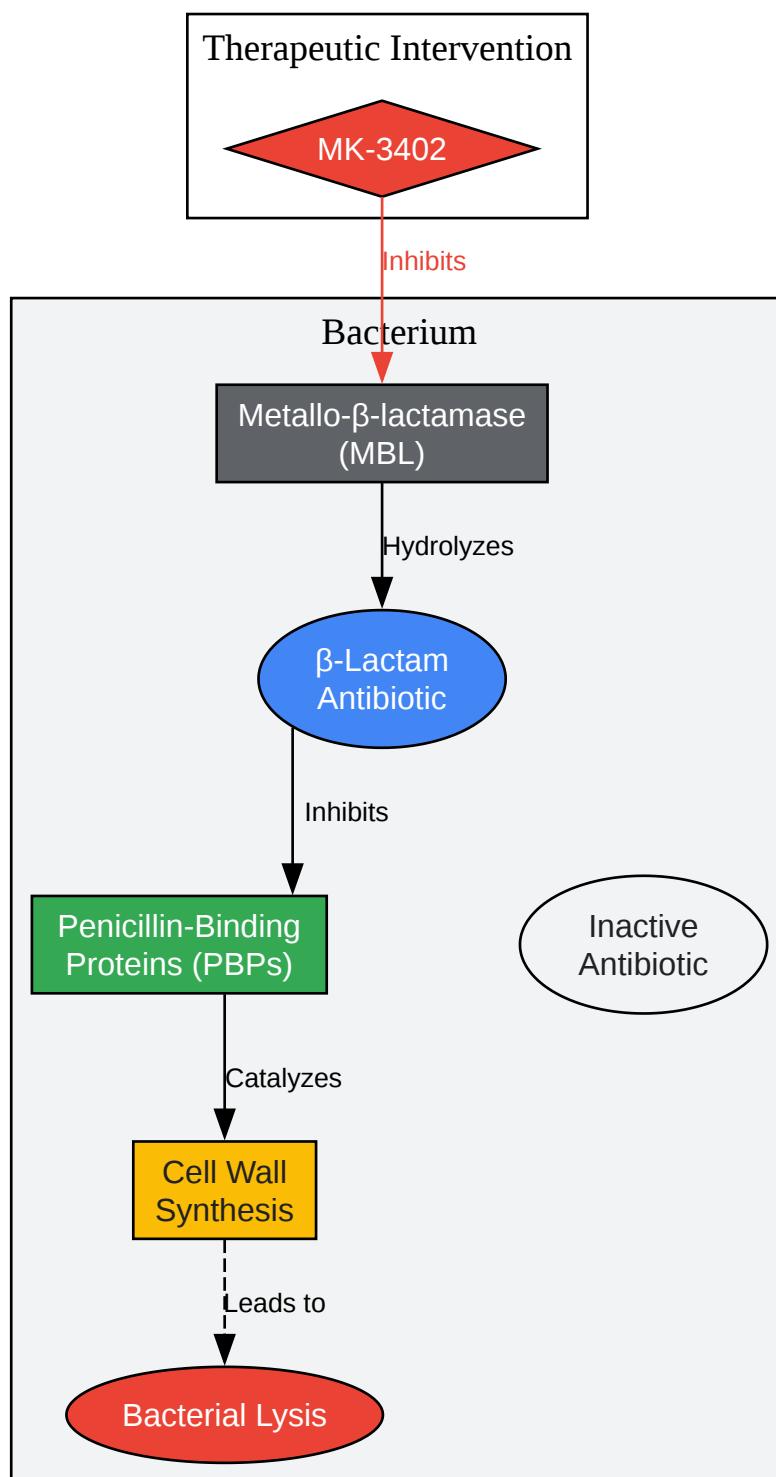
Discovery and Lead Optimization

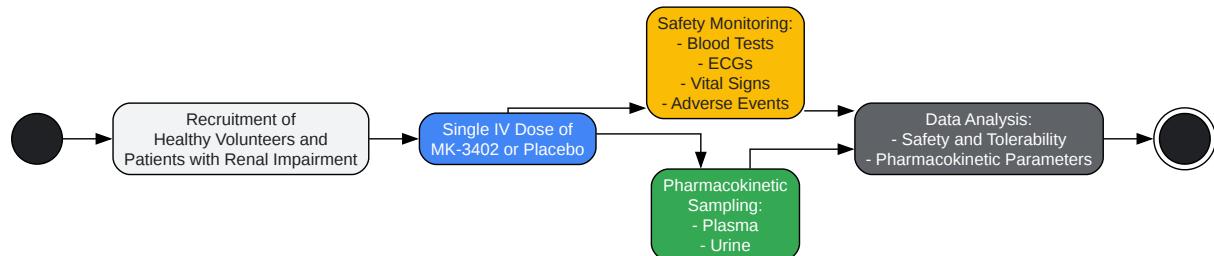
The discovery of **MK-3402** stemmed from a focused effort to identify potent, pan-MBL inhibitors with favorable pharmacological properties. Initial efforts involved knowledge-based virtual screening of known MBL inhibitors, leading to the identification of early lead compounds. Through a structure-guided optimization program, medicinal chemists at Merck systematically modified these initial hits to improve their inhibitory activity against the most clinically relevant MBLs, including New Delhi metallo- β -lactamase (NDM), Verona integron-encoded metallo- β -lactamase (VIM), and imipenemase (IMP). This lead optimization process culminated in the identification of **MK-3402**, also referred to as Compound 303 in patent literature. While the

definitive chemical structure of **MK-3402** is not publicly disclosed, it is described within the patent WO2016210215 as a 3-tetrazolyl-benzene-1,2-disulfonamide derivative.

Mechanism of Action

MK-3402 functions by directly inhibiting the activity of metallo- β -lactamase enzymes.^[1] These enzymes require zinc ions for their catalytic activity, and it is believed that **MK-3402** interacts with the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of the β -lactam ring of co-administered antibiotics.^[1] This inhibition restores the antibacterial activity of the β -lactam agent against otherwise resistant bacteria.





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References

- 1. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
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